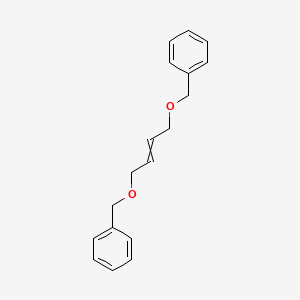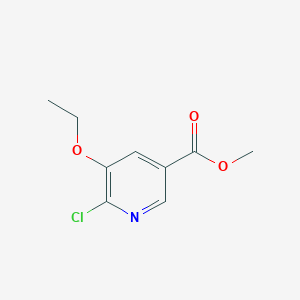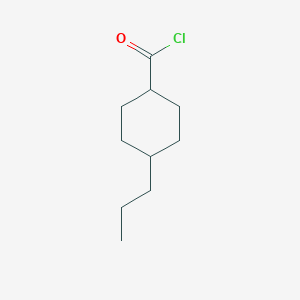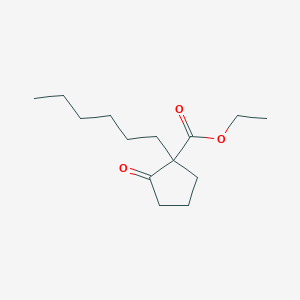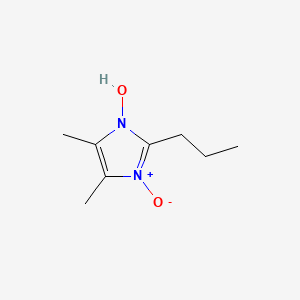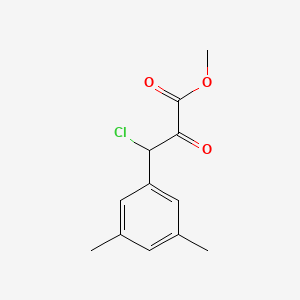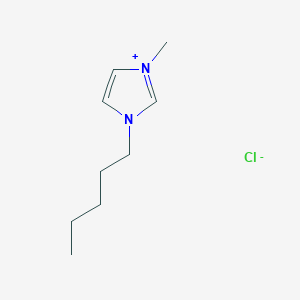
1-Pentyl-3-methylimidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentyl-3-methylimidazolium chloride is an ionic liquid with the molecular formula C₉H₁₇N₂Cl and a molar mass of 188.70 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make this compound a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Pentyl-3-methylimidazolium chloride can be synthesized through a quaternization reaction between 1-methylimidazole and 1-chloropentane . The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the pure ionic liquid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and membrane filtration, can further optimize the production process .
化学反応の分析
Types of Reactions
1-Pentyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through metathesis reactions with salts such as sodium tetrafluoroborate or potassium hexafluorophosphate.
Oxidation and Reduction Reactions: The imidazolium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium tetrafluoroborate and potassium hexafluorophosphate.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new ionic liquids with different anions, such as 1-pentyl-3-methylimidazolium tetrafluoroborate or 1-pentyl-3-methylimidazolium hexafluorophosphate.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction and the conditions used.
科学的研究の応用
1-Pentyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-pentyl-3-methylimidazolium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions . The imidazolium cation can form strong interactions with anionic species, while the chloride ion can participate in hydrogen bonding with polar molecules . These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .
類似化合物との比較
1-Pentyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Has an even shorter alkyl chain, resulting in higher polarity and different solvent capabilities.
The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
特性
CAS番号 |
171058-22-3 |
|---|---|
分子式 |
C9H17ClN2 |
分子量 |
188.70 g/mol |
IUPAC名 |
1-methyl-3-pentylimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VDOZZSUYAITQGI-UHFFFAOYSA-M |
正規SMILES |
CCCCCN1C=C[N+](=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


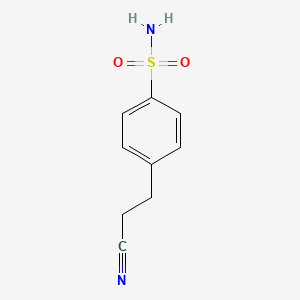
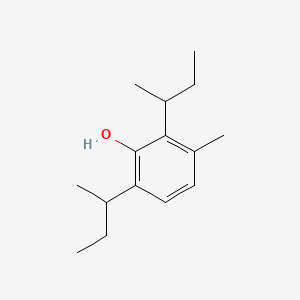
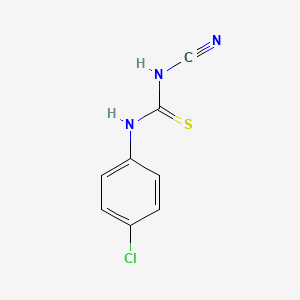
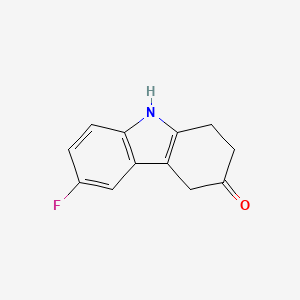
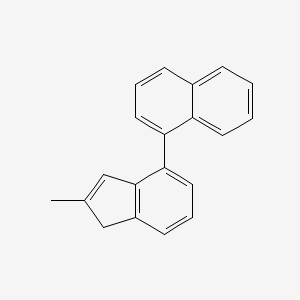

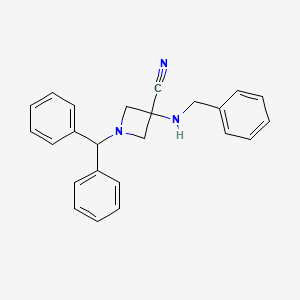
![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)
